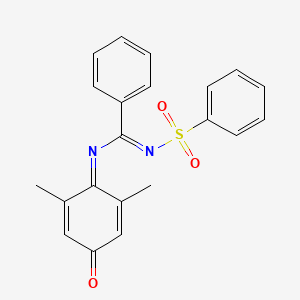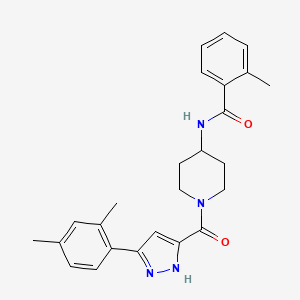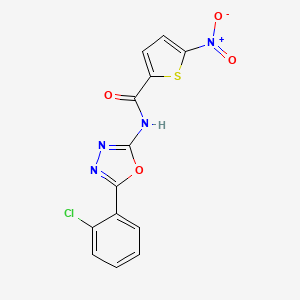![molecular formula C11H7NO4 B3005698 4-Nitro-[2]naphthoic acid CAS No. 5773-65-9](/img/structure/B3005698.png)
4-Nitro-[2]naphthoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro- naphthoic acid is a chemical compound that belongs to the class of naphthoic acids, which are characterized by a naphthalene ring system with a carboxylic acid functionality. The presence of a nitro group at the 4-position of the naphthoic acid imparts unique chemical properties to the molecule, making it an interesting subject for various chemical studies and applications.
Synthesis Analysis
The synthesis of nitro-substituted naphthoic acids can be achieved through various methods. For instance, the 2-diethylaminoethyl ester of 3-hydroxy-2-naphthoic acid can be nitrated to yield the corresponding 4-nitro derivative . Additionally, nitration of naphtho[2,3-c][1,2,5]thiadiazole leads to the formation of a 5-nitro derivative, which indicates that the naphthoic acid framework can be functionalized at different positions under nitrating conditions .
Molecular Structure Analysis
The molecular structure of nitro-substituted naphthoic acids is determined by the position of the nitro group and the naphthoic acid core. The structure of nitro derivatives of 1,2-naphthoquinone-2-diazide has been elucidated using spectroscopic methods such as 1H and 13C NMR, which provide insights into the substitution pattern and the overall molecular conformation .
Chemical Reactions Analysis
Nitro-substituted naphthoic acids can undergo various chemical reactions. For example, the nitro group can be reduced to an amino group through catalytic hydrogenation, as demonstrated in the conversion of 4-nitro derivative to 4-amino-3-hydroxy-2-naphthoate hydrochloride . Furthermore, nitro compounds can be involved in the synthesis of amino-naphthoquinones in water, showcasing their versatility in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitro- naphthoic acid derivatives are influenced by the presence of the nitro group. The introduction of a nitro group can significantly alter the electronic properties of the molecule, as evidenced by the study of the redox properties of naphthalenediones, where the nitro group affects the reduction potential and the electron density distribution within the molecule . The nitro group also plays a role in the pharmacophoric recognition of enzyme inhibitors, as seen in the selective inhibition of aldose reductase by naphtho[1,2-d]isothiazole acetic acid derivatives .
科学的研究の応用
Detection and Removal of Nitrites from Wastewater
4-Nitro-1-naphthylamine ligand functionalized porous materials, derived from 4-Nitro-[2]naphthoic acid, have shown potential for efficient nitrite (NO2−) monitoring and removal from water samples. These materials can detect ultra-trace levels of NO2−, with a high selectivity and reusability, making them suitable for water treatment applications (Awual et al., 2019).
Photophysics and Excited State Proton Transfer
Studies on 4-nitro-1-hydroxy-2-naphthoic acid (NHNA), a related compound, have revealed insights into its photophysics, particularly excited state intramolecular proton transfer (ESIPT). NHNA's emission bands and phosphorescence in certain conditions offer a comprehensive understanding of its photophysical processes, which are crucial for applications in photochemistry and material sciences (Sahoo et al., 2008).
Detection of Nitroaromatics in Aqueous Media
1,8-Naphthyridine-based sensors, which could involve derivatives of this compound, have been developed for the efficient detection of nitroaromatic compounds like picric acid in aqueous media. These sensors demonstrate high sensitivity and environmental friendliness, crucial for monitoring and environmental safety applications (Chahal & Sankar, 2015).
Influence on Excited State Proton Transfer in Micelles
The dynamics of excited state proton transfer photophysics of NHNA are significantly altered in the presence of micelles. This finding has implications for the understanding of molecular interactions in different media and could be relevant in fields like nanotechnology and material science (Sahoo & Chakravorti, 2010).
Unique Solvent-Dependent Fluorescence
Nitro-group-containing naphthalene derivatives exhibit unique solvent-dependent fluorescence properties. This characteristic is significant for applications in environmental sensing, as it allows for the detection of specific solvents or environmental conditions (Hachiya, Asai, & Konishi, 2013).
作用機序
Target of Action
The primary targets of 4-Nitro-2Nitro compounds, including nitro-naphthoic acids, are known to interact with various biological targets . For instance, nitro-fatty acids, a class of bioactive lipids, can undergo rapid and reversible reactions with biological nucleophiles, such as cysteine and histidine, thus supporting post-translational modifications of proteins .
Mode of Action
The exact mode of action of 4-Nitro-2Nitro compounds generally exhibit their effects through the electrophilic properties of the nitro group . The nitro group can undergo rapid and reversible reactions with biological nucleophiles, leading to post-translational modifications of proteins . These modifications can regulate key signaling pathways involved in gene expression responses, enzyme activity, and cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by 4-Nitro-2Nitro compounds, including nitro-naphthoic acids, are known to regulate a range of key signaling pathways involved in gene expression responses, enzyme activity, and cellular processes . For instance, nitro-fatty acids are produced under conditions of inflammation and oxidative stress and play a protective role in a variety of metabolic diseases .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Nitro-2The compound’s molecular weight is 21718 , which is within the range favorable for good bioavailabilitynaphthoic acid.
Result of Action
The specific molecular and cellular effects of 4-Nitro-2Nitro compounds, including nitro-naphthoic acids, are known to mediate metabolic, anti-oxidative stress, anti-inflammatory, and other signaling actions . They play a protective role in a variety of metabolic diseases, which have been associated with anti-atherosclerosis, blood-pressure lowering, and are involved in the regulation of glycolipid metabolism and insulin resistance .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Nitro-2It is known that the compound is solid at room temperature and should be stored in a dry environment naphthoic acid.
Safety and Hazards
4-Nitro-2naphthoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
将来の方向性
The future directions of research on 4-Nitro-2naphthoic acid could involve further exploration of its photophysics , as well as its potential applications in the synthesis of novel compounds . The development of an effective and selective chemosensor for CN− ions has become the need of the hour due to their hazardous impact on the environment and humans .
特性
IUPAC Name |
4-nitronaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKMHFGBHYAKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3005616.png)



![N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B3005620.png)




![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B3005631.png)


![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)
